4-iodo-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-Iodo-N-(5-methylthiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with an iodine atom at the para position and a 5-methylthiazol-2-yl group at the nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(5-methylthiazol-2-yl)benzamide typically involves the following steps:
Formation of 5-methylthiazol-2-ylamine: This can be achieved by reacting 2-bromoacetophenone with thiourea in ethanol to form 2-amino-5-methylthiazole.
Iodination of Benzamide: The benzamide core is iodinated at the para position using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Coupling Reaction: The final step involves coupling the iodinated benzamide with 5-methylthiazol-2-ylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 4-Iodo-N-(5-methylthiazol-2-yl)benzamide would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-(5-methylthiazol-2-yl)benzamide derivatives.
Oxidation: Formation of oxidized thiazole derivatives.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
4-Iodo-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study biological pathways involving thiazole derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Iodo-N-(5-methylthiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)benzamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
4-Iodo-N-(5-methylthiazol-2-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its biological activity and chemical reactivity compared to other thiazole-based benzamides.
Properties
Molecular Formula |
C11H9IN2OS |
---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
4-iodo-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9IN2OS/c1-7-6-13-11(16-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
HTIGPJOIYFXVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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